molecular formula C19H14N2 B2696950 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline CAS No. 861206-67-9

2-[4-(1H-pyrrol-1-yl)phenyl]quinoline

Cat. No.: B2696950
CAS No.: 861206-67-9
M. Wt: 270.335
InChI Key: TWDHLUPVBDPVAI-UHFFFAOYSA-N
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Description

2-[4-(1H-Pyrrol-1-yl)phenyl]quinoline is a heterocyclic compound featuring a quinoline core substituted at the 2-position with a phenyl group bearing a pyrrole ring. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their aromatic π-system and ability to engage in hydrogen bonding or π-π interactions.

Properties

IUPAC Name

2-(4-pyrrol-1-ylphenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2/c1-2-6-18-15(5-1)9-12-19(20-18)16-7-10-17(11-8-16)21-13-3-4-14-21/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDHLUPVBDPVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline typically involves the coupling of a pyrrole derivative with a quinoline derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyrrole is reacted with a halogenated quinoline under mild conditions . Another method involves the direct C-H arylation of quinoline with a pyrrole derivative in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and consistent production of large quantities of the compound. The use of automated reactors and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides to convert the quinoline moiety into a dihydroquinoline derivative.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid, while reduction may produce 2-[4-(1H-pyrrol-1-yl)phenyl]dihydroquinoline.

Scientific Research Applications

Biological Applications

Anticancer Properties

Research indicates that compounds related to 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline exhibit significant anticancer properties. For instance, derivatives of pyrrolo[1,2-a]quinoxalines have been shown to target specific cancer cell lines effectively. These compounds interact with cellular pathways associated with cancer proliferation, making them potential candidates for the development of new anticancer therapies .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that certain derivatives possess activity against various bacterial strains and fungi, suggesting their potential use in developing new antimicrobial agents .

Enzyme Inhibition

This compound and its derivatives have been studied for their ability to inhibit specific enzymes such as carbonic anhydrases and lipoxygenases. These enzymes play crucial roles in physiological processes and disease mechanisms, particularly in cancer and inflammatory diseases. The inhibition of these enzymes could lead to therapeutic applications in managing such conditions .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave energy to facilitate chemical reactions. It is particularly effective for synthesizing complex heterocycles .
  • One-Pot Reactions: Recent advancements have introduced one-pot multi-component reactions that streamline the synthesis process while maintaining high yields of the desired compound .

Table 1: Synthetic Approaches to this compound

MethodDescriptionAdvantages
Microwave-Assisted SynthesisUtilizes microwave energy for faster reactionsIncreased yields and reduced time
One-Pot ReactionsCombines multiple steps into a single reactionSimplifies synthesis process
Traditional Organic SynthesisInvolves classic multi-step reactionsEstablished methods with known outcomes

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science. Its unique structural features make it a candidate for developing organic semiconductors and light-emitting diodes (LEDs). The compound's electronic properties can be tailored through substitution reactions, leading to materials with desirable optoelectronic characteristics .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of a series of pyrrolo[1,2-a]quinoxaline derivatives against breast cancer cell lines expressing GPER (G protein-coupled estrogen receptor). The results indicated that specific modifications to the core structure enhanced antiproliferative effects, suggesting a pathway for developing targeted cancer therapies .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of human carbonic anhydrase isoforms by novel dihydro-pyrrol compounds derived from this compound. The findings revealed significant inhibitory activity against these enzymes, indicating potential therapeutic applications in treating conditions like glaucoma and epilepsy .

Mechanism of Action

The mechanism of action of 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to DNA or proteins, thereby inhibiting their function and leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with substituents at the 2- and 4-positions are common in pharmaceutical and materials research. Below is a detailed comparison of 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline with structurally or functionally related compounds:

Structural Analogs

Compound Name Key Substituents Structural Features Key Applications/Findings Reference
This compound 2-phenyl-pyrrole, quinoline core Electron-rich pyrrole, planar quinoline Potential biological activity
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline 6-Cl, 4-piperidine, 2-pyrrolidine Increased lipophilicity, dual N-heterocycles Antimicrobial/antifungal research
4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline 4-piperidine, 2-thiophene Sulfur-containing aromatic ring Optoelectronic materials, drug design
2-(2,4-Dichlorophenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline 2-dichlorophenyl, 4-pyrazole Halogenated phenyl, pyrazole carbonyl Kinase inhibition, anticancer activity
1-(2-Methyl-4-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline Fused pyrrolo-quinoline system Rigid bicyclic structure Antiviral/antitumor potential

Substituent Effects on Properties

  • Electron-Donating Groups (e.g., pyrrole in this compound): Enhance π-electron density, improving interactions with biological targets (e.g., enzymes, DNA) or increasing luminescence efficiency in materials .
  • Halogens (e.g., Cl in 6-chloro derivatives) : Improve metabolic stability and binding affinity via hydrophobic interactions .
  • N-Heterocycles (e.g., piperidine, pyrrolidine) : Modulate solubility and bioavailability; piperidine derivatives often exhibit enhanced antimicrobial activity .

Data Tables

Table 2: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP*
This compound C₁₉H₁₄N₂ 270.33 3.8 (est)
4-(Piperidin-1-yl)-2-thiophenequinoline C₁₈H₁₆N₂S 292.40 4.2
1-(2-Methyl-4-methoxyphenyl)-4-methylpyrroloquinoline C₂₀H₂₀N₂O 304.39 3.5

Key Research Findings

  • Structural Flexibility : Substitution at the 2-position (e.g., phenyl-pyrrole) enhances planarity, favoring intercalation with DNA or π-stacking in materials .
  • Synergistic Effects : Dual N-heterocycles (e.g., piperidine + pyrrolidine) improve antimicrobial efficacy by targeting multiple enzyme pathways .
  • Thermal Stability: Fused pyrrolo-quinoline systems exhibit high thermal degradation temperatures (>300°C), making them suitable for high-performance materials .

Biological Activity

2-[4-(1H-pyrrol-1-yl)phenyl]quinoline is a compound of interest due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties. This article delves into the mechanisms, biochemical pathways, and empirical studies surrounding the biological activity of this compound, supported by data tables and case studies.

The biological activity of this compound can be attributed to its interactions with various biological macromolecules. Similar compounds have demonstrated the ability to bind with high affinity to multiple receptors, influencing several biochemical pathways:

  • Molecular Interactions : The compound likely exerts its effects through binding interactions with enzymes and other biomolecules, potentially leading to enzyme inhibition or activation.
  • Biochemical Pathways : It is hypothesized that the compound may affect pathways related to cell proliferation and apoptosis, similar to other quinoline derivatives .

Biological Activities

Research has indicated a broad spectrum of biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this one have shown IC50 values in the low micromolar range against HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines .
Cell LineIC50 (µM)Reference
HeLa7
HCT-1163
MCF-75
  • Antiviral Properties : Compounds in this class have been studied for their potential antiviral effects, particularly against HIV and other viral infections. The mechanism may involve interference with viral replication processes.
  • Anti-inflammatory Effects : Similar derivatives have shown promise in inhibiting inflammatory pathways, particularly through the modulation of nitric oxide production and cyclooxygenase activity .

Case Studies

Several studies have explored the biological activity of quinoline derivatives, including this compound:

  • Anticancer Studies : A study demonstrated that a related compound exhibited potent anticancer activity with an IC50 value of 3 µM against HCT-116 cells. The mechanism involved apoptosis induction through caspase activation pathways .
  • Antiviral Evaluation : Research indicated that quinoline derivatives could inhibit HIV replication in vitro, suggesting a viable pathway for therapeutic development against viral infections.
  • Anti-inflammatory Mechanisms : Another study reported that certain derivatives effectively reduced nitric oxide production in LPS-stimulated macrophages, highlighting their potential as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via a two-step approach. First, 4-(1H-pyrrol-1-yl)aniline is prepared, followed by Pd-catalyzed cross-coupling or cyclization reactions to introduce the quinoline moiety. Key parameters include:

  • Catalyst choice (e.g., Pd(PPh₃)₄) for efficient coupling .
  • Solvent selection (e.g., toluene or DMF) to balance reactivity and solubility.
  • Temperature control (80–120°C) to minimize side reactions.
  • Purification via column chromatography using silica gel and ethyl acetate/hexane gradients .
    • Data Table :
StepReagents/ConditionsYield (%)Characterization (NMR, MS)
1Pd(PPh₃)₄, toluene, 110°C65–75¹H NMR (δ 7.2–8.5 ppm), m/z 295 [M+H]⁺
2Cyclization (H₂SO₄, reflux)80–85¹³C NMR (C=O at ~165 ppm)

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography for absolute configuration (mean C–C bond length: 0.002–0.004 Å; R factor < 0.06) .
  • NMR spectroscopy : Key signals include pyrrole protons (δ 6.2–6.5 ppm) and quinoline aromatic protons (δ 7.8–8.5 ppm) .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns .
    • Common Pitfalls : Crystallographic twinning may require SHELXL refinement with TWIN/BASF commands .

Advanced Research Questions

Q. How can researchers assess the biological activity of this compound derivatives?

  • Methodological Answer :

  • Antimicrobial assays : Use agar diffusion (MIC ≤ 25 µg/mL) against Gram-positive bacteria (e.g., S. aureus) .
  • Kinase inhibition : Screen against c-Met kinase via ATP-competitive binding assays (IC₅₀ values < 1 µM) .
  • Cellular uptake : Fluorescence tagging (e.g., nitrobenzoxadiazole derivatives) for confocal microscopy .

Q. How to resolve contradictions in reported biological activity data for quinoline derivatives?

  • Methodological Answer :

  • Structural variability : Substituent position (e.g., 2- vs. 4-phenyl groups) drastically alters activity .
  • Assay conditions : Standardize pH (7.4), temperature (37°C), and solvent (DMSO ≤ 0.1% v/v) .
  • Statistical validation : Use ANOVA with post-hoc Tukey tests (p < 0.05) .

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

  • Methodological Answer :

  • Twinning : Apply SHELXL’s TWIN/BASF commands for refinement .
  • Disorder : Use PART/SUMP constraints for flexible pyrrole groups .
  • Low-resolution data : Employ SHELXE for phase extension (CC > 30%) .

Q. What methodologies are used to study the metabolic stability of quinoline-based compounds?

  • Methodological Answer :

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify via LC-MS/MS .
  • Metabolite ID : High-resolution MS (Q-TOF) and ¹H-NMR for structural elucidation .
  • Key findings : Electron-donating groups (e.g., -OCH₃) enhance aldehyde oxidase stability .

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